Home > Products > Screening Compounds P62854 > 3-Phenoxy-4-piperazinylpyridine
3-Phenoxy-4-piperazinylpyridine -

3-Phenoxy-4-piperazinylpyridine

Catalog Number: EVT-8424229
CAS Number:
Molecular Formula: C15H17N3O
Molecular Weight: 255.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-Phenoxy-4-piperazinylpyridine can be classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It is specifically categorized under pyridine derivatives, which are widely studied for their roles in various chemical reactions and biological systems. The synthesis of this compound often involves modifications of existing pyridine structures to enhance their pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Phenoxy-4-piperazinylpyridine can be achieved through several methods, often involving multi-step reactions. Common synthetic pathways include:

  1. Pyridine Derivative Modification: Starting from a substituted pyridine, the introduction of a piperazine moiety can be performed through nucleophilic substitution reactions.
  2. Phenoxy Group Introduction: The phenoxy group can be introduced via electrophilic aromatic substitution or by coupling reactions with phenolic compounds.

Recent advancements in synthetic methodologies, including the use of magnetic nano-catalysts, have improved the efficiency and yield of pyridine derivatives, including 3-Phenoxy-4-piperazinylpyridine. For instance, one-pot reactions involving various substrates have been developed to streamline the synthesis process while maintaining high selectivity and yield .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Phenoxy-4-piperazinylpyridine consists of:

  • A pyridine ring (C5H4N)
  • A piperazine ring (C4H10N2)
  • A phenoxy substituent (C6H5O)

The chemical formula can be represented as C13H15N3O. The compound's structure allows for various interactions with biological targets, enhancing its potential applications in drug development.

Structural Data

  • Molecular Weight: Approximately 229.28 g/mol
  • Melting Point: Specific melting point data may vary based on synthesis methods and purity but is typically around 100–150 °C.
  • Solubility: Generally soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions and Technical Details

3-Phenoxy-4-piperazinylpyridine can undergo various chemical reactions typical for pyridine derivatives:

  1. Nucleophilic Substitution: The nitrogen atom in the piperazine ring can participate in nucleophilic substitution reactions with electrophiles.
  2. Electrophilic Aromatic Substitution: The phenoxy group can undergo further substitutions, making it useful for creating more complex molecules.
  3. Cyclization Reactions: Under certain conditions, cyclization may occur, leading to new heterocyclic compounds.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or develop new derivatives with improved efficacy .

Mechanism of Action

Process and Data

The mechanism of action for 3-Phenoxy-4-piperazinylpyridine primarily involves its interaction with specific biological targets such as receptors or enzymes. The piperazine moiety may facilitate binding to neurotransmitter receptors, while the phenoxy group can enhance lipophilicity, improving cellular uptake.

Research indicates that compounds with similar structures exhibit activity against various biological pathways, including those involved in neuropharmacology and cancer treatment. Specific data on binding affinities and biological assays would provide further insights into its mechanism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; should be handled with care to avoid unwanted reactions.

Relevant analyses such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .

Applications

Scientific Uses

3-Phenoxy-4-piperazinylpyridine has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders or cancers.
  2. Biochemical Research: Used to study receptor interactions due to its ability to modulate biological pathways.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Its diverse applications highlight the importance of continued research into its properties and potential uses in various fields of science .

Introduction to 3-Phenoxy-4-piperazinylpyridine in Modern Drug Discovery

Epidemiological Rationale for Targeting Kinase-Driven Pathologies

Kinase-driven pathologies represent a significant global health burden, with tyrosine kinases playing pivotal roles in oncogenesis, inflammatory disorders, and metabolic diseases. The epidemiological relevance of these targets is underscored by the overexpression or dysregulation of specific kinases in approximately 60-70% of solid tumors and hematological malignancies. The Src kinase family exemplifies this connection, with elevated activity documented in multiple carcinoma types including breast (30-40%), colorectal (70-80%), and pancreatic (50-60%) cancers, correlating with metastatic progression and poor prognosis [2]. This kinase amplification creates a compelling therapeutic rationale for targeted inhibition, as evidenced by the clinical validation of kinase inhibitors across diverse cancer types.

Beyond oncology, kinase-mediated signaling pathways contribute substantially to chronic inflammatory conditions. p38α mitogen-activated protein kinase (MAPK) exemplifies this relationship, showing sustained activation in rheumatoid arthritis (present in >80% of synovial tissue samples) and inflammatory bowel disease. The central positioning of these kinases in disease pathogenesis establishes them as high-value targets for therapeutic intervention [5]. Metabolic diseases similarly feature prominent kinase involvement, with 3-phosphoglycerate dehydrogenase (PHGDH) amplification occurring in approximately 40% of melanoma cases and 30% of breast cancers, driving serine biosynthesis essential for tumor proliferation [7]. This enzymatic dependency creates a metabolic vulnerability exploitable through selective inhibition.

Table 1: Epidemiological Significance of Key Kinase Targets in Human Pathologies

Kinase TargetPrimary Disease AssociationsPrevalence/Activation FrequencyClinical Correlations
Src KinaseBreast cancer, Colorectal cancer, Pancreatic cancer30-40% (breast), 70-80% (colorectal), 50-60% (pancreatic)Metastasis, Chemoresistance, Reduced survival
p38α MAPKRheumatoid arthritis, Inflammatory bowel disease, Psoriasis>80% (RA synovium), 60-75% (IBD lesions)Inflammation severity, Tissue destruction
PHGDHMelanoma, Breast cancer, Serine biosynthesis defects~40% (melanoma), ~30% (ER- breast cancer)Tumor proliferation, Metabolic dependency

Structural Evolution of Piperazine-Pyridine Hybrids in Medicinal Chemistry

The piperazine-pyridine scaffold has undergone systematic structural optimization to enhance target affinity and pharmacokinetic properties. Early generation inhibitors featured simple 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl)imidazole cores that demonstrated moderate p38α inhibition (IC₅₀ = 6-650 nM) but suffered from metabolic instability. These compounds established the fundamental pharmacophore requirements: (1) a planar heteroaromatic head group for ATP-binding site engagement, (2) a central imidazole/pyridine spacer, and (3) a piperazine/piperidine tail enabling hydrophobic interactions [5]. The critical observation that electron-donating substituents on the phenoxy moiety enhanced potency by 10-100 fold guided subsequent refinements, establishing key structure-activity relationship principles.

Second-generation hybrids addressed limitations through strategic bioisosteric replacements and linker optimization. The transition from imidazole to pyridine cores improved metabolic stability while maintaining kinase affinity, exemplified by 3-phenoxy-4-piperazinylpyridine derivatives. Molecular hybridization techniques further advanced this scaffold class, integrating quinoline elements as evidenced in 4-piperazinylquinoline-3-carbonitrile antibiotics that demonstrated potent activity against Staphylococcus aureus (MIC = 10 μM) [9]. This evolution capitalized on the piperazine ring's conformational flexibility and hydrogen-bonding capacity, which enhances aqueous solubility and facilitates deep engagement with hydrophobic kinase pockets. The nitrogen atom orientation within the piperazine ring proved particularly crucial, enabling salt bridge formation with conserved aspartate residues in kinase catalytic domains.

Table 2: Structural Evolution of Piperazine-Pyridine Hybrid Scaffolds

GenerationCore Structural FeaturesTarget AffinityKey Innovations
First-GenerationImidazole core with piperidine linkerp38α IC₅₀: 6-650 nMEstablished basic pharmacophore; Phenoxy heterocycle optimization
TransitionalPyridine substitution for imidazoleComparable affinity with improved selectivityEnhanced metabolic stability; Reduced CYP inhibition
Hybrid SystemsQuinoline-piperazine-carbonitrile hybridsMIC: 10 μM (S. aureus)Molecular hybridization; Dual-target capability; Improved membrane permeability

Role of Multi-Target Inhibition in Overcoming Oncogenic Resistance

Oncogenic resistance frequently emerges through compensatory pathway activation and kinase network rewiring following single-target inhibition. Multi-target kinase inhibitors incorporating the 3-phenoxy-4-piperazinylpyridine scaffold address this limitation through simultaneous modulation of complementary signaling nodes. The bisubstrate inhibitor approach exemplifies this strategy, combining ATP-competitive pyrimidine motifs with peptide substrate mimetics to create synergistic inhibition. This design yielded compounds such as 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates that demonstrated 1000-fold enhanced potency (IC₅₀ = 0.38 μM) against c-Src kinase compared to unconjugated components [2]. The conjugate simultaneously occupies both ATP-binding and substrate recognition domains, creating a high-energy barrier for resistance mutation emergence.

Pyrimidine-based pharmacophores further illustrate the therapeutic advantage of polypharmacology in oncology. Clinically validated agents including ponatinib (imidazo[1,2-b]pyridazine core) and risdiplam engage multiple oncogenic targets simultaneously—ponatinib inhibits ABL, FGFR, PDGFR, VEGFR, and SRC kinases while risdiplam modulates SMN2 splicing through RNA binding [8]. This multi-target engagement profile translates to superior efficacy in treatment-resistant malignancies, particularly those with compensatory pathway activation or heterogeneous tumor cell populations. The 3-phenoxy-4-piperazinylpyridine architecture provides an ideal framework for such polypharmacological applications due to its modular structure accommodating complementary pharmacophores. Computational modeling confirms these compounds establish interaction networks spanning catalytic lysine residues, hydrophobic regions I/II, and the ribose pocket, creating a comprehensive inhibitory signature that precludes bypass signaling.

Metabolic pathway co-targeting represents an emerging application for these hybrid molecules. Simultaneous inhibition of serine biosynthesis (via PHGDH) and kinase signaling creates synthetic lethality in tumors exhibiting metabolic dependencies. Small molecule PHGDH inhibitors like CBR-5884 disrupt oligomerization and enzymatic function while kinase-directed components block proliferation signals, collectively suppressing tumor growth through complementary mechanisms [7]. This convergent approach exemplifies how rationally designed multi-target agents can overcome the redundancy inherent in oncogenic networks and metabolic plasticity.

Properties

Product Name

3-Phenoxy-4-piperazinylpyridine

IUPAC Name

1-(3-phenoxypyridin-4-yl)piperazine

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C15H17N3O/c1-2-4-13(5-3-1)19-15-12-17-7-6-14(15)18-10-8-16-9-11-18/h1-7,12,16H,8-11H2

InChI Key

OUTXMSVYLCVSKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2)OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.